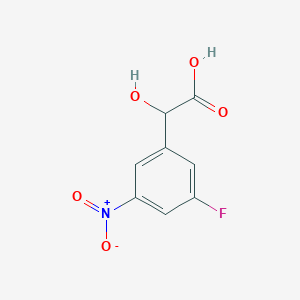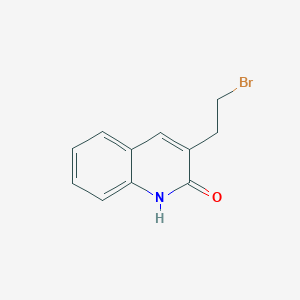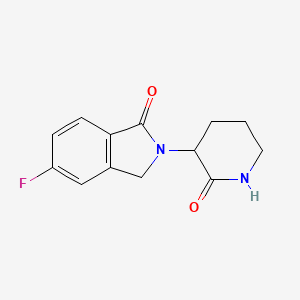
3-(3,5-Di-tert-butylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Di-tert-butylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-di-tert-butylphenyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the cycloaddition, forming the azetidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(3,5-Di-tert-butylphenyl)azetidine are not well-documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. These methods often employ catalysts and optimized reaction conditions to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(3,5-Di-tert-butylphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
3-(3,5-Di-tert-butylphenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and polymers with specific properties.
作用機序
The mechanism by which 3-(3,5-Di-tert-butylphenyl)azetidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and have different reactivity profiles.
Uniqueness
3-(3,5-Di-tert-butylphenyl)azetidine is unique due to the presence of the 3,5-di-tert-butylphenyl group, which imparts significant steric hindrance and electronic effects. This makes it distinct from other azetidines and related compounds, influencing its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C17H27N |
|---|---|
分子量 |
245.4 g/mol |
IUPAC名 |
3-(3,5-ditert-butylphenyl)azetidine |
InChI |
InChI=1S/C17H27N/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 |
InChIキー |
VGWUHGRPDJVGID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)




![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)





![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)

